Chemical and physical properties of 2-Methyl-4-(trimethylsilyl)quinoline
Chemical and physical properties of 2-Methyl-4-(trimethylsilyl)quinoline
An In-depth Technical Guide to 2-Methyl-4-(trimethylsilyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(trimethylsilyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Its structure is characterized by a quinoline core substituted with a methyl group at the 2-position and a trimethylsilyl (TMS) group at the 4-position. This unique combination of a biologically significant quinoline scaffold and a synthetically versatile silyl group makes it a compound of considerable interest in medicinal chemistry and organic synthesis.
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a trimethylsilyl group can enhance lipophilicity, influence metabolic stability, and serve as a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 2-Methyl-4-(trimethylsilyl)quinoline, intended to support its application in research and development.
Physicochemical Properties
The key physical and chemical properties of 2-Methyl-4-(trimethylsilyl)quinoline are summarized in the table below. It is important to note that while data for the parent compound, 2-methylquinoline, is readily available, specific experimental data for the silylated derivative may be limited.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NSi | N/A |
| Molecular Weight | 215.37 g/mol | N/A |
| CAS Number | 124393-06-2 | [1] |
| Appearance | Colorless to yellowish oil (predicted) | |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in many organic solvents such as chloroform; slightly soluble in water (inferred from 2-methylquinoline). | N/A |
Synthesis and Characterization
Synthetic Pathways
The synthesis of substituted quinolines can be achieved through various established methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[2][3] For the specific introduction of a trimethylsilyl group at the 4-position of a 2-methylquinoline, a common strategy would involve the lithiation of 2-methylquinoline followed by quenching with a silicon electrophile like trimethylsilyl chloride.
Below is a representative, though generalized, protocol for such a synthesis.
Experimental Protocol: Synthesis of 2-Methyl-4-(trimethylsilyl)quinoline
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Preparation of the Reaction Vessel : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with a solution of 2-methylquinoline in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Deprotonation : The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise via syringe. The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation at the 4-position.
-
Silylation : Trimethylsilyl chloride (TMSCl) is then added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction : The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-Methyl-4-(trimethylsilyl)quinoline.
Caption: A general synthetic scheme for 2-Methyl-4-(trimethylsilyl)quinoline.
Characterization Techniques
The identity and purity of the synthesized 2-Methyl-4-(trimethylsilyl)quinoline would be confirmed using a suite of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group at the 2-position, and a singlet integrating to nine protons for the trimethylsilyl group. For the parent 2-methylquinoline, the methyl protons appear around 2.7 ppm, and the aromatic protons are in the range of 7.2-8.1 ppm.[4]
-
¹³C NMR : The carbon NMR spectrum will display distinct resonances for the carbons of the quinoline core, the methyl carbon, and the carbons of the trimethylsilyl group.
-
-
Mass Spectrometry (MS) : Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[5] Fragmentation patterns would likely involve the loss of a methyl group from the TMS moiety.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the quinoline ring.
Reactivity and Potential Applications
Reactivity Profile
The reactivity of 2-Methyl-4-(trimethylsilyl)quinoline is dictated by the interplay of its constituent functional groups.
-
The Quinoline Core : The quinoline ring can undergo electrophilic substitution, typically at positions 5 and 8. It can also undergo nucleophilic substitution, particularly at positions 2 and 4, especially if a good leaving group is present.
-
The Trimethylsilyl Group : The C-Si bond at the 4-position is a key feature for synthetic transformations. The TMS group can be replaced by various other functional groups through ipso-substitution reactions. For instance, it can be replaced by halogens, or it can participate in cross-coupling reactions (e.g., Hiyama coupling) to form new carbon-carbon bonds.
Caption: Key synthetic transformations of the trimethylsilyl group.
Potential Applications in Drug Discovery and Organic Synthesis
The structural features of 2-Methyl-4-(trimethylsilyl)quinoline make it a valuable building block in several areas:
-
Drug Discovery : As a derivative of the quinoline scaffold, this compound can be used as a starting material or intermediate for the synthesis of novel bioactive molecules. The TMS group allows for late-stage functionalization, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[6][7] In silico methods can be employed to predict the binding of these derivatives to biological targets.[8][[“]]
-
Organic Synthesis : The ability of the TMS group to be selectively replaced makes this compound a versatile intermediate for the synthesis of complex heterocyclic systems. It can be used in the construction of polysubstituted quinolines, which are of interest in materials science and as ligands in coordination chemistry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methyl-4-(trimethylsilyl)quinoline is not widely available, the safety precautions should be based on those for structurally similar compounds like quinoline and 2-methylquinoline.
-
Hazards Identification :
-
Precautionary Measures :
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10][11][13]
-
Wear protective gloves, protective clothing, and eye/face protection.[12][13][14]
-
Use only outdoors or in a well-ventilated area.[13]
-
Do not eat, drink, or smoke when using this product.[10][11]
-
-
First Aid :
-
If swallowed : Immediately call a poison center or doctor. Rinse mouth.[13][14]
-
If on skin : Wash with plenty of soap and water. Take off immediately all contaminated clothing.[11][13][14]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13][14]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing.[14]
-
-
Storage and Disposal :
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